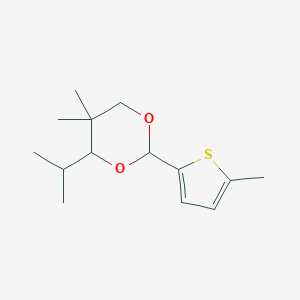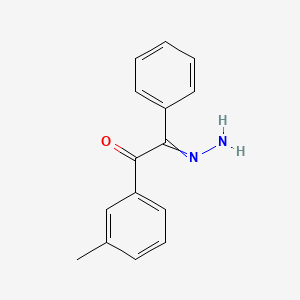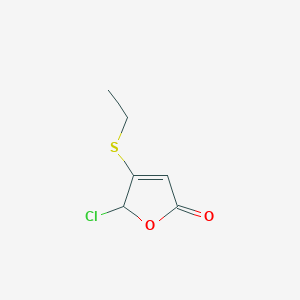
5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds containing a ring structure composed of four carbon atoms and one oxygen atom. The presence of a chlorine atom and an ethylsulfanyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one typically involves the reaction of 5-chlorofuran-2(5H)-one with ethylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Amines, alcohols, thiols; reactions often conducted in polar solvents like DMF or DMSO with a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Corresponding substituted furans
Scientific Research Applications
5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives may serve as lead compounds in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chlorofuran-2(5H)-one: Lacks the ethylsulfanyl group, making it less versatile in certain chemical reactions.
4-(Ethylsulfanyl)furan-2(5H)-one: Does not have the chlorine atom, which may affect its reactivity and applications.
5-Bromo-4-(ethylsulfanyl)furan-2(5H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different reactivity and properties.
Uniqueness
5-Chloro-4-(ethylsulfanyl)furan-2(5H)-one is unique due to the presence of both a chlorine atom and an ethylsulfanyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62674-32-2 |
|---|---|
Molecular Formula |
C6H7ClO2S |
Molecular Weight |
178.64 g/mol |
IUPAC Name |
2-chloro-3-ethylsulfanyl-2H-furan-5-one |
InChI |
InChI=1S/C6H7ClO2S/c1-2-10-4-3-5(8)9-6(4)7/h3,6H,2H2,1H3 |
InChI Key |
GBWWCCZGHRAADW-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=O)OC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


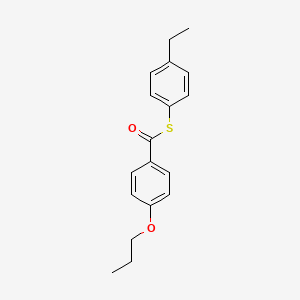
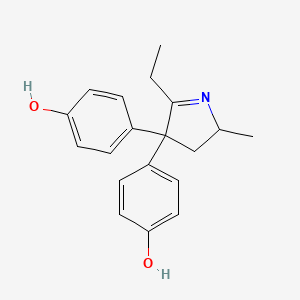
![4-[1,2-Dibromo-2-(4-nonylphenyl)ethyl]benzonitrile](/img/structure/B14528947.png)
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate](/img/structure/B14528949.png)
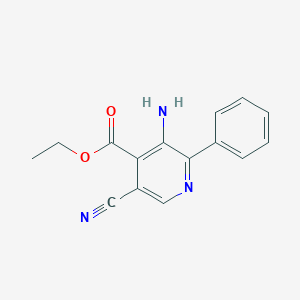
![5-[(Undec-10-en-1-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B14528962.png)
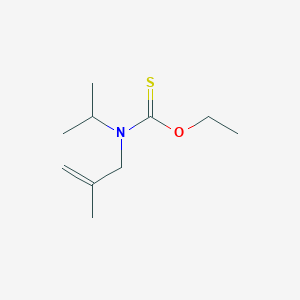
![3-[(4-Methylphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14528970.png)
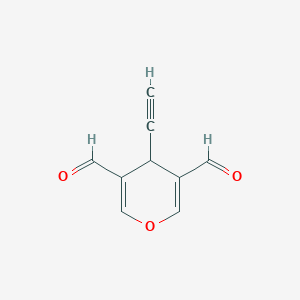
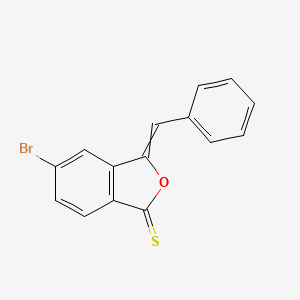
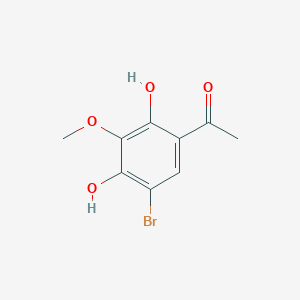
![1-Benzyl-3-[(oxiran-2-yl)methoxy]-1H-pyrazole](/img/structure/B14529005.png)
